molecular formula C7H2Br2F4 B1409935 3,4-Dibromo-5-fluorobenzotrifluoride CAS No. 1804417-25-1

3,4-Dibromo-5-fluorobenzotrifluoride

Cat. No. B1409935
CAS RN: 1804417-25-1
M. Wt: 321.89 g/mol
InChI Key: JPFFTOWGWIUFQW-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H2Br2F4 . It is also known by its IUPAC name 1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene .


Synthesis Analysis

The synthesis of 3,4-Dibromo-5-fluorobenzotrifluoride involves several steps. One method involves nitrifying m-fluorobenzotrifluoride in a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride. This is then reduced in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound, 2-bromo-5-fluorobenzotrifluoride, is synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate .


Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-5-fluorobenzotrifluoride can be represented by the IUPAC Standard InChI: InChI=1S/C7H3BrF4/c8-5-1-3(7(10,11)12)2-6(9)4-5/h1-3H . The 3D structure of the compound can be viewed using Java or Javascript .

Scientific Research Applications

Spin-Spin Coupling in NMR Spectroscopy

Research by Schaefer et al. (1979) explored the spin–spin coupling constants in fluorine nuclei of benzotrifluoride derivatives, including 3,4-dibromo-5-fluorobenzotrifluoride. The study utilized 1H and 19F NMR spectroscopy to understand the coupling mechanisms, which can be critical in structural determination and analysis of such compounds (Schaefer, Niemczura, Wong, & Marat, 1979).

Synthesis of Polyhaloaromatics

Porwisiak and Dmowski (1991) focused on the synthesis of poly- and perfluoro-1,3,5,7-tetrahydrobenzo[1,2-c:4,5-c'] difurans, demonstrating the potential use of such fluorinated compounds in the development of novel materials and chemicals (Porwisiak & Dmowski, 1991).

Continuous-Flow Millireactor in Chemical Synthesis

Chen et al. (2020) described a process for synthesizing 5-fluoro-2-nitrobenzotrifluoride using a continuous-flow millireactor system. This research highlights the application of such fluorinated compounds in the manufacturing of fine chemicals, showcasing advancements in process safety and efficiency (Chen, Shen, Qiu, Wu, Bai, & Su, 2020).

Photophysical Properties of Fluorinated Compounds

Krebs and Spanggaard (2002) investigated the impact of perfluorination on photophysical properties through the synthesis and characterization of fluorinated benzene compounds. This research contributes to the understanding of how fluorine substitution affects material properties, which can be relevant in various industrial and scientific applications (Krebs & Spanggaard, 2002).

Exploring Regioflexible Substitution

Schlosser and Heiss (2003) demonstrated the regioflexible substitution of 1,3-difluorobenzene, which included the synthesis of various halogenated compounds. Such research provides valuable insights into the synthesis strategies and applications of fluorinated aromatic compounds in chemistry (Schlosser & Heiss, 2003).

Safety And Hazards

3,4-Dibromo-5-fluorobenzotrifluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-dibromo-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-4-1-3(7(11,12)13)2-5(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFFTOWGWIUFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-5-fluorobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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